2-Cyclopropyl-1-(pyridin-4-yl)ethanone
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Overview
Description
2-Cyclopropyl-1-(pyridin-4-yl)ethanone is an organic compound with the molecular formula C10H11NO It is characterized by a cyclopropyl group attached to an ethanone moiety, which is further connected to a pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(pyridin-4-yl)ethanone typically involves the reaction of cyclopropyl methyl ketone with 4-pyridinecarboxaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(pyridin-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Cyclopropyl-1-(pyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(pyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the pyridine ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Acetylpyridine: Similar structure but lacks the cyclopropyl group.
Cyclopropyl methyl ketone: Lacks the pyridine ring.
Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
2-Cyclopropyl-1-(pyridin-4-yl)ethanone is unique due to the presence of both the cyclopropyl group and the pyridine ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-cyclopropyl-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C10H11NO/c12-10(7-8-1-2-8)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2 |
InChI Key |
YCVRDUFFNATTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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